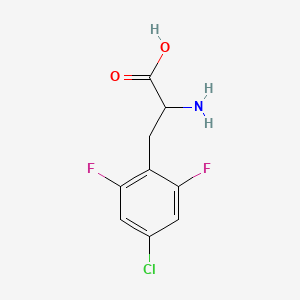

4-Chloro-2,6-difluoro-DL-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-2,6-difluoro-DL-phenylalanine (4-CDF-Phe) is an amino acid derivative that has been of interest to the scientific community due to its potential applications in the fields of biochemistry and physiology. It is a chiral molecule, meaning it has two enantiomers, and is composed of a phenyl ring with a chlorine and two fluoride atoms attached. 4-CDF-Phe has been studied for its ability to act as a substrate for enzymes in biochemical reactions, as well as its potential to act as an inhibitor of certain enzymes. In addition, 4-CDF-Phe has been studied for its effects on the physiological processes of cells.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Fluorinated phenylalanines, such as 4-Chloro-2,6-difluoro-DL-phenylalanine, have had considerable industrial and pharmaceutical applications . They have been expanded to play an important role as potential enzyme inhibitors as well as therapeutic agents .

Topography Imaging of Tumor Ecosystems

The incorporation of fluorinated aromatic amino acids into proteins can be used for topography imaging of tumor ecosystems using Positron Emission Tomography (PET) .

Enhancing Catabolic Stability

Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines .

4. Modulating Properties of Peptides and Proteins Fluorinated amino acids (FAAs) modulate the properties of peptides and proteins , influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

Modulating Metabolic Properties

FAAs also extend to metabolic properties of membrane permeability and reactivity . The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .

Drug Development

Major efforts have been focused on the synthesis of fluorinated organic molecules, particularly for drug development . The replacement of hydrogen by fluorine has been used in the development to improve the biophysical and chemical properties of bioactives .

Wirkmechanismus

Target of Action

The primary target of 4-Chloro-2,6-difluoro-DL-phenylalanine is tryptophan hydroxylase (TPH1) . TPH1 is an enzyme involved in the synthesis of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes.

Mode of Action

4-Chloro-2,6-difluoro-DL-phenylalanine acts as an inhibitor of TPH1 . By binding to this enzyme, it prevents the conversion of tryptophan to 5-hydroxytryptamine (5-HT), also known as serotonin . This results in a decrease in serotonin levels in the brain.

Biochemical Pathways

The inhibition of TPH1 disrupts the serotonin synthesis pathway . This leads to a decrease in serotonin levels, affecting various downstream effects related to mood, sleep, and other physiological processes regulated by serotonin.

Result of Action

The primary result of 4-Chloro-2,6-difluoro-DL-phenylalanine’s action is a decrease in serotonin levels in the brain . This can lead to changes in mood, sleep patterns, and other physiological processes. It has been used experimentally to investigate the effects of serotonin depletion .

Eigenschaften

IUPAC Name |

2-amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO2/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8H,3,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REISZCRPYFODIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC(C(=O)O)N)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-isopropylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2942165.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2942168.png)

![5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride](/img/structure/B2942170.png)

![2-Chloro-N-(4-{[(4-methylpyrimidin-2-YL)amino]sulfonyl}phenyl)acetamide](/img/structure/B2942171.png)

![N-(3-Butoxypropyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2942172.png)

![3-Tert-butyl-1-[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-1-methylurea](/img/structure/B2942183.png)